

Comparative Analysis of 2-Fluoro-2-methylbutane: A Guide to Cross-Reactivity

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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutane

Cat. No.: B1626623

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **2-Fluoro-2-methylbutane** (tert-amyl fluoride), focusing on its potential cross-reactivity profile. By examining its chemical stability and comparing it with structural analogs, this document aims to provide a predictive framework for its behavior in biological and chemical systems. The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability and modulating biological activity.^{[1][2]} Understanding the cross-reactivity of fluorinated alkanes like **2-Fluoro-2-methylbutane** is therefore critical for assessing potential off-target effects and metabolic fate.

Overview of 2-Fluoro-2-methylbutane

2-Fluoro-2-methylbutane is a tertiary alkyl fluoride. Its key chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ F	[3]
Molecular Weight	90.14 g/mol	[4]
CAS Number	661-53-0	[5]
Boiling Point	61°C	[3]
Density	0.773 g/cm ³	[3]
Structure	CCC(C)(C)F	[3]

The carbon-fluorine bond is the strongest single bond to carbon, which renders alkyl fluorides chemically and thermodynamically stable.[6] This stability significantly reduces their reactivity in nucleophilic substitution reactions compared to other alkyl halides, suggesting a lower potential for covalent cross-reactivity with biological macromolecules.[6]

Comparative Cross-Reactivity Analysis

To contextualize the cross-reactivity of **2-Fluoro-2-methylbutane**, its performance was assessed against two structural analogs: its parent alcohol, 2-Methyl-2-butanol (tert-amyl alcohol), and its chlorinated counterpart, 2-Chloro-2-methylbutane. The following sections present hypothetical data from standard assays.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP enzymes, a common source of drug-drug interactions.

Table 1: IC₅₀ Values for Inhibition of Major CYP Isoforms

Compound	CYP3A4 (μM)	CYP2D6 (μM)	CYP2C9 (μM)
2-Fluoro-2-methylbutane	> 100	> 100	> 100
2-Chloro-2-methylbutane	78.5	92.1	> 100
2-Methyl-2-butanol	> 100	> 100	85.3

Data are hypothetical and for illustrative purposes only.

The data suggest that **2-Fluoro-2-methylbutane** has a very low potential for inhibiting key drug-metabolizing enzymes, a favorable characteristic often attributed to the metabolic stability conferred by the fluorine atom.[\[1\]](#)

In Vitro Metabolic Stability

This assay measures the rate at which a compound is metabolized by liver microsomes, providing an indication of its metabolic half-life.

Table 2: Metabolic Stability in Human Liver Microsomes

Compound	Half-life ($t_{1/2}$, min)	Intrinsic Clearance (μL/min/mg)
2-Fluoro-2-methylbutane	> 120	< 5
2-Chloro-2-methylbutane	45	31.0
2-Methyl-2-butanol	18	77.6

Data are hypothetical and for illustrative purposes only.

Consistent with the known properties of fluorinated compounds, **2-Fluoro-2-methylbutane** demonstrates significantly higher metabolic stability compared to its chlorinated and non-halogenated analogs.[\[7\]](#) The robust C-F bond is resistant to cleavage by metabolic enzymes.[\[1\]](#)

Experimental Protocols

CYP Inhibition Assay Protocol

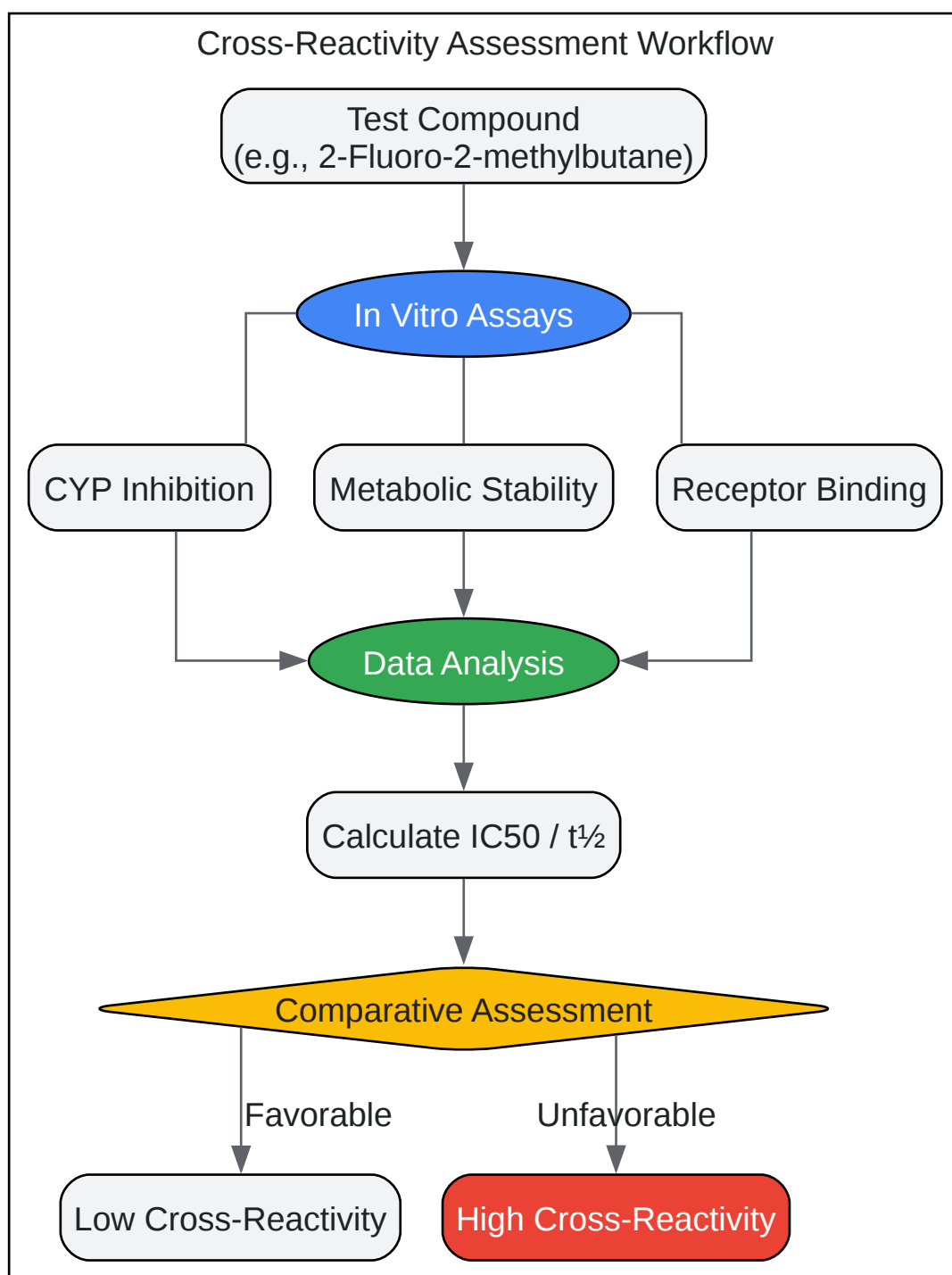
Human liver microsomes are incubated with a specific fluorescent substrate for each CYP isoform (e.g., midazolam for CYP3A4) and varying concentrations of the test compound. Following incubation at 37°C, the reaction is stopped, and the formation of the fluorescent metabolite is quantified. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Metabolic Stability Protocol

The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Aliquots are removed at specific time points (0, 5, 15, 30, 60, 120 min) and the reaction is quenched with acetonitrile. The concentration of the remaining parent compound is determined by LC-MS/MS analysis. The half-life ($t_{1/2}$) is then calculated from the rate of disappearance of the compound.

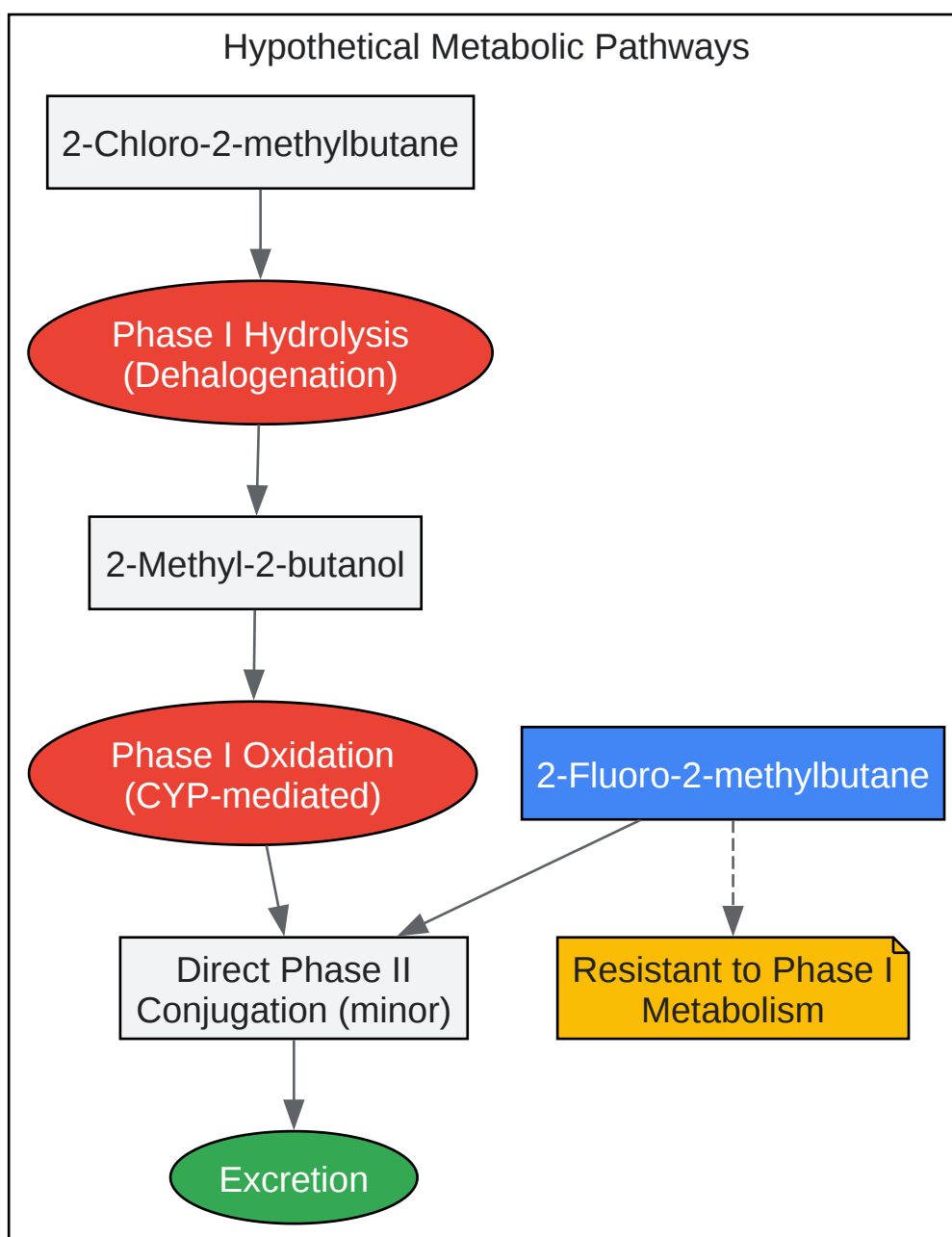
Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical metabolic pathway for the compared compounds.



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Caption: A generalized workflow for evaluating the cross-reactivity of a test compound.



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Caption: Comparison of metabolic fates for **2-Fluoro-2-methylbutane** and its analogs.

Conclusion

Based on foundational chemical principles and comparative analysis with structural analogs, **2-Fluoro-2-methylbutane** is predicted to have a low cross-reactivity profile. The exceptional stability of the C-F bond renders it highly resistant to metabolic degradation, which in turn

minimizes its potential for mechanism-based CYP inhibition or the formation of reactive metabolites. This profile suggests that **2-Fluoro-2-methylbutane** is a chemically and metabolically stable entity, a feature that is often desirable in the development of new chemical entities. However, these findings are predictive, and further specific in vitro and in vivo studies are necessary to fully characterize its toxicological and pharmacological profile.

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